Methyl 6-amino-3-bromo-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-3-bromo-2-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzoate ester framework, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 2-fluorobenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation or metal reduction for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 6-amino-3-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-bromo-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-bromo-6-fluorobenzoate
- Methyl 2-amino-6-bromo-3-fluorobenzoate
- Methyl 3-bromo-2-fluorobenzoate
Uniqueness
Methyl 6-amino-3-bromo-2-fluorobenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (amino) groups on the benzoate ester framework provides a balance of reactivity that can be exploited in various synthetic and research applications .
Properties
CAS No. |
1637774-20-9 |
---|---|
Molecular Formula |
C8H7BrFNO2 |
Molecular Weight |
248.05 g/mol |
IUPAC Name |
methyl 6-amino-3-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3 |
InChI Key |
PAMIUSPSZUDRMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.